methyl 4-formyl-5-methylfuran-2-carboxylate
Overview
Description
Methyl 4-formyl-5-methylfuran-2-carboxylate: is an organic compound with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol . It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by the presence of a formyl group at the 4-position, a methyl group at the 5-position, and a carboxylate ester group at the 2-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-formyl-5-methylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the copper-catalyzed reaction of furan derivatives with carbon tetrachloride (CCl4) and methanol (MeOH) . Another method includes the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to yield the desired furan derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-formyl-5-methylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and other electrophiles.
Major Products Formed:
Oxidation: 4-carboxy-5-methylfuran-2-carboxylate.
Reduction: 4-hydroxymethyl-5-methylfuran-2-carboxylate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-formyl-5-methylfuran-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-formyl-5-methylfuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The formyl and carboxylate groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and stability .
Comparison with Similar Compounds
- Methyl furan-2-carboxylate
- Dimethyl furan-2,5-dicarboxylate
- 5-methyl-2-furancarboxaldehyde (5-methylfurfural)
Comparison: Methyl 4-formyl-5-methylfuran-2-carboxylate is unique due to the presence of both a formyl and a carboxylate ester group on the furan ring. This combination of functional groups imparts distinct reactivity and properties compared to other furan derivatives. For example, 5-methyl-2-furancarboxaldehyde lacks the carboxylate ester group, which limits its applications in certain synthetic and industrial processes .
Properties
IUPAC Name |
methyl 4-formyl-5-methylfuran-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIHJAZSANRVHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)OC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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